molecular formula C10H17NO2S B12903781 2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol CAS No. 81074-82-0

2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol

Cat. No.: B12903781
CAS No.: 81074-82-0
M. Wt: 215.31 g/mol
InChI Key: UQGQFDJCSNQBNE-UHFFFAOYSA-N
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Description

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanol is an organic compound with a complex structure that includes a furan ring, a dimethylamino group, and a thioether linkage. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanol typically involves the reaction of 5-((Dimethylamino)methyl)furan-2-carbaldehyde with a thiol compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the thioether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioether linkage can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

81074-82-0

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanol

InChI

InChI=1S/C10H17NO2S/c1-11(2)7-9-3-4-10(13-9)8-14-6-5-12/h3-4,12H,5-8H2,1-2H3

InChI Key

UQGQFDJCSNQBNE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCO

Origin of Product

United States

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